molecular formula C17H16BrClN2O B3441470 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine

1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine

Cat. No. B3441470
M. Wt: 379.7 g/mol
InChI Key: ADPYVLLVGSEUGB-UHFFFAOYSA-N
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Description

1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine, also known as BB-CP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic properties in various fields such as neuroscience, psychiatry, and oncology. In neuroscience, 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has been studied as a potential treatment for schizophrenia and bipolar disorder. In oncology, 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has been shown to have anticancer properties by inhibiting the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain such as the serotonin and dopamine systems. 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuronal survival and growth. 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine in lab experiments is its high potency and selectivity. 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the function of these receptors. However, one limitation of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine. One direction is to further investigate its potential therapeutic properties in various fields such as psychiatry and oncology. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, there is potential for the development of new derivatives of 1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine with improved properties such as increased solubility or selectivity for specific receptors.

properties

IUPAC Name

(2-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O/c18-16-7-2-1-6-15(16)17(22)21-10-8-20(9-11-21)14-5-3-4-13(19)12-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPYVLLVGSEUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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